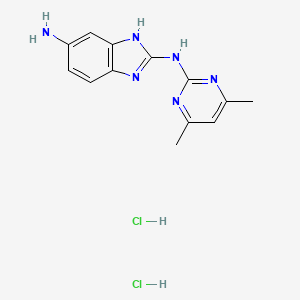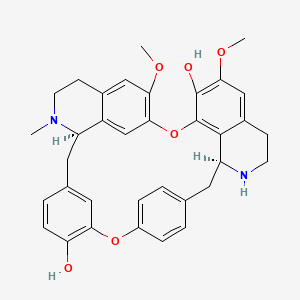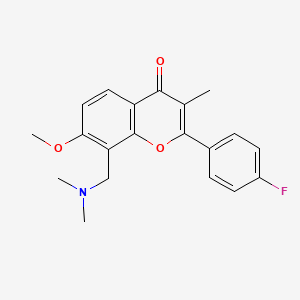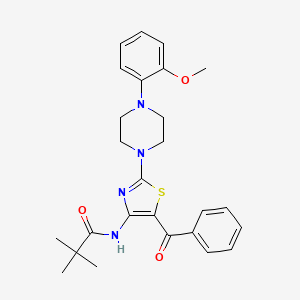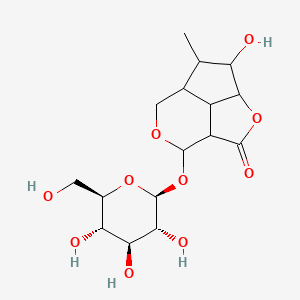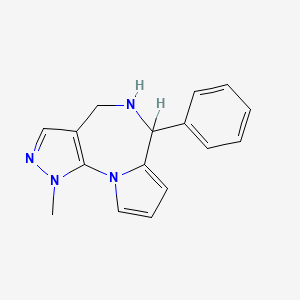
N,N-Dimethyl-2-(3,4-dihydroxyphenyl)-1-(4-tolyl)ethylamine hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Dimethyl-2-(3,4-dihydroxyphenyl)-1-(4-tolyl)ethylamine hydrobromide: is a synthetic organic compound with a complex structure It is characterized by the presence of a dimethylamino group, a dihydroxyphenyl group, and a tolyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-2-(3,4-dihydroxyphenyl)-1-(4-tolyl)ethylamine hydrobromide typically involves multiple steps:
Formation of the Intermediate: The initial step involves the formation of an intermediate compound through a reaction between 3,4-dihydroxybenzaldehyde and 4-methylbenzylamine under acidic conditions.
Dimethylation: The intermediate is then subjected to dimethylation using formaldehyde and formic acid, resulting in the formation of the dimethylamino group.
Hydrobromide Formation: Finally, the compound is treated with hydrobromic acid to form the hydrobromide salt.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dihydroxyphenyl group, leading to the formation of quinones.
Reduction: Reduction reactions can target the nitro groups, converting them into amines.
Substitution: The compound can participate in substitution reactions, where the dimethylamino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various electrophiles and nucleophiles can be used under appropriate conditions to achieve substitution.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: A variety of substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
N,N-Dimethyl-2-(3,4-dihydroxyphenyl)-1-(4-tolyl)ethylamine hydrobromide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N-Dimethyl-2-(3,4-dihydroxyphenyl)ethylamine
- N,N-Dimethyl-1-(4-tolyl)ethylamine
- 2-(3,4-Dihydroxyphenyl)-1-(4-tolyl)ethylamine
Uniqueness
N,N-Dimethyl-2-(3,4-dihydroxyphenyl)-1-(4-tolyl)ethylamine hydrobromide is unique due to the presence of both the dihydroxyphenyl and tolyl groups, which confer specific chemical and biological properties. This makes it distinct from other similar compounds and valuable for various research and industrial applications.
Eigenschaften
| 87203-75-6 | |
Molekularformel |
C17H22BrNO2 |
Molekulargewicht |
352.3 g/mol |
IUPAC-Name |
4-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]benzene-1,2-diol;hydrobromide |
InChI |
InChI=1S/C17H21NO2.BrH/c1-12-4-7-14(8-5-12)15(18(2)3)10-13-6-9-16(19)17(20)11-13;/h4-9,11,15,19-20H,10H2,1-3H3;1H |
InChI-Schlüssel |
NFPMYISPENIQMQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C(CC2=CC(=C(C=C2)O)O)N(C)C.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



